Product packaging for 2-Ethyl-2-methyl-1,3-dioxolane(Cat. No.:CAS No. 126-39-6)

2-Ethyl-2-methyl-1,3-dioxolane

Cat. No.: B031296
CAS No.: 126-39-6
M. Wt: 116.16 g/mol
InChI Key: UPZFLZYXYGBAPL-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity in Scholarly Contexts

In academic literature and research databases, precise identification of a chemical compound is paramount. This is achieved through standardized nomenclature and unique identifiers.

IUPAC and Common Synonyms in Literature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for the compound as 2-ethyl-2-methyl-1,3-dioxolane . alfa-chemistry.com However, it is also widely recognized in scientific literature by several synonyms. The most prevalent of these is 2-Butanone (B6335102) cyclic ethylene (B1197577) acetal (B89532) . scbt.comnist.gov Other common synonyms include 2-Butanone ethylene ketal, 2-Butanone, cyclic 1,2-ethanediyl acetal, 2-Ethyl-2-methyldioxolane, and 2-Methyl-2-ethyl-1,3-dioxolane. nist.govlgcstandards.comcymitquimica.com

Molecular Formula and Molecular Weight in Research Databases

The molecular formula for this compound is consistently cited in research databases as C₆H₁₂O₂ . scbt.comnist.govcymitquimica.comepa.gov This formula indicates that each molecule is composed of six carbon atoms, twelve hydrogen atoms, and two oxygen atoms. The molecular weight of the compound is approximately 116.16 g/mol . scbt.comepa.gov More precise measurements from sources like the NIST WebBook list the molecular weight as 116.1583. nist.gov

CAS Registry Number and MDL Number for Scientific Referencing

For unambiguous identification in scientific databases and publications, the Chemical Abstracts Service (CAS) has assigned the registry number 126-39-6 to this compound. scbt.comnist.govepa.gov Another important identifier used for chemical sourcing and database management is the MDL number, which for this compound is MFCD00014108 . thegoodscentscompany.comfishersci.ca

Chemical Identity of this compound

Identifier Value
IUPAC Name This compound alfa-chemistry.com
Common Synonyms 2-Butanone cyclic ethylene acetal scbt.comnist.gov, 2-Butanone ethylene ketal lgcstandards.comcymitquimica.com, 2-Ethyl-2-methyldioxolane nist.govcymitquimica.com
Molecular Formula C₆H₁₂O₂ scbt.comnist.govcymitquimica.comepa.gov
Molecular Weight 116.16 g/mol scbt.comepa.gov
CAS Registry Number 126-39-6 scbt.comnist.govepa.gov
MDL Number MFCD00014108 thegoodscentscompany.comfishersci.ca

Significance and Research Trajectory of this compound in Modern Chemistry

The primary role of this compound in academic and industrial research is as a protecting group for ketones. The dioxolane functional group is stable under neutral or basic conditions but is readily cleaved under acidic conditions, allowing for the regeneration of the original ketone. This reactivity is fundamental in multi-step organic syntheses where a ketone's reactivity needs to be temporarily masked.

Research has also explored its utility as a solvent in various organic reactions due to its ability to dissolve a range of organic compounds. cymitquimica.com Its pleasant, ether-like odor has led to its investigation as a fragrance ingredient. cymitquimica.com Furthermore, it serves as a chemical intermediate in the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals.

A notable area of research involves the hydrolysis of 2-ethyl-1,3-dioxolane (B3050401) to recover ethylene glycol. researchgate.net This is particularly relevant in industrial processes where ethylene glycol needs to be separated from mixtures. researchgate.net Studies have investigated the reaction kinetics and the use of reactive distillation for this purpose. researchgate.net

Scope of Academic Inquiry and Research Frontiers

Current academic inquiry into this compound and related compounds continues to expand. A significant research frontier is the development of more efficient and environmentally friendly methods for its synthesis. This includes the exploration of novel catalysts and reaction conditions, such as photocatalytic methods, to improve yields and reduce waste. chemicalbook.com

Another area of active investigation is its application in new materials and technologies. For instance, related dioxolane structures are being studied for their role in electrolyte degradation in sodium-ion batteries. The study of its stereoisomers and their influence on physical and chemical properties is also an ongoing research topic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B031296 2-Ethyl-2-methyl-1,3-dioxolane CAS No. 126-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2-methyl-1,3-dioxolane
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InChI

InChI=1S/C6H12O2/c1-3-6(2)7-4-5-8-6/h3-5H2,1-2H3
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InChI Key

UPZFLZYXYGBAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7059565
Record name 2-Ethyl-2-methyl-1,3-dioxolane
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Molecular Weight

116.16 g/mol
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CAS No.

126-39-6
Record name 2-Ethyl-2-methyl-1,3-dioxolane
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Record name 2-Methyl-2-ethyl-1,3-dioxolane
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Record name 2-Ethyl-2-methyl-1,3-dioxolane
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Record name 1,3-Dioxolane, 2-ethyl-2-methyl-
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Record name 2-Ethyl-2-methyl-1,3-dioxolane
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Record name 2-ethyl-2-methyl-1,3-dioxolane
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Record name 2-METHYL-2-ETHYL-1,3-DIOXOLANE
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Synthetic Methodologies for 2 Ethyl 2 Methyl 1,3 Dioxolane

Established Synthetic Routes and Reaction Mechanisms

The most conventional and widely practiced method for synthesizing 2-Ethyl-2-methyl-1,3-dioxolane is through the acid-catalyzed reaction of a ketone with a diol.

Acid-Catalyzed Acetalization of Carbonyl Compounds with 1,2-Ethanediol (B42446) (Ethylene Glycol)

The synthesis of this compound is achieved by the reaction of 2-butanone (B6335102) with 1,2-ethanediol, commonly known as ethylene (B1197577) glycol. This reaction is an equilibrium process and requires an acid catalyst to proceed at a practical rate. libretexts.org To favor the formation of the product, water, a byproduct of the reaction, is typically removed using methods like azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents. masterorganicchemistry.com The use of a diol like ethylene glycol is advantageous as it leads to the formation of a stable five-membered cyclic ketal, a structure known as a dioxolane, through an intramolecular reaction which is kinetically favored. libretexts.org

Commonly used acid catalysts include Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), or Lewis acids like boron trifluoride etherate (BF₃·Et₂O).

Protonation of Carbonyl Oxygen and Nucleophilic Attack by Diol

The mechanism begins with the protonation of the oxygen atom of the carbonyl group in 2-butanone by the acid catalyst. pressbooks.pubchemistrysteps.com This step is crucial as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgchemistrysteps.com

Following protonation, a hydroxyl group from the 1,2-ethanediol molecule acts as a nucleophile and attacks the activated carbonyl carbon. ksu.edu.samsu.edu This nucleophilic addition results in the formation of a tetrahedral intermediate known as a hemiacetal. libretexts.orgpressbooks.pub This initial phase of the reaction is reversible. msu.edu

Water Elimination and Cyclic Acetal (B89532) Formation

The hemiacetal intermediate undergoes further reaction to form the stable cyclic acetal. The hydroxyl group of the hemiacetal is protonated by the acid catalyst, which converts it into a good leaving group (H₂O). pressbooks.pubchemistrysteps.com The departure of the water molecule is often assisted by the lone pair of electrons on the adjacent ether oxygen, leading to the formation of a resonance-stabilized oxonium ion. libretexts.orgksu.edu.sa

The final step involves the second hydroxyl group of the same ethylene glycol molecule performing an intramolecular nucleophilic attack on the electrophilic carbon of the oxonium ion. libretexts.orgvaia.com This ring-closing step forms the five-membered dioxolane ring. A final deprotonation step, typically involving a weak base like water or the alcohol itself, regenerates the acid catalyst and yields the neutral this compound product. libretexts.orgpressbooks.pub

Reaction of Diethylene Glycol with Propionic Acid

The reaction of diethylene glycol with propionic acid is not a recognized or viable synthetic route for the production of this compound. The reactants and the target compound are structurally inconsistent for such a transformation. The reaction between an alcohol (like diethylene glycol) and a carboxylic acid (propionic acid) under typical reaction conditions leads to esterification, where an ester linkage is formed. noaa.govresearchgate.net This process would yield ester products, such as mono- and di-esters of diethylene glycol, rather than the specific cyclic ketal structure of this compound. ontosight.aiontosight.ai

Advanced and Specialized Synthetic Approaches

Beyond traditional acid catalysis, modern synthetic chemistry explores alternative methods, including photocatalysis, to achieve transformations under milder and more specific conditions.

Photocatalytic Synthesis of Cyclic Acetals Utilizing UV-Irradiation

Photocatalysis represents an advanced approach for the synthesis of cyclic acetals, potentially offering a green and mild alternative to strong acid catalysis. rsc.orgrsc.org Research has demonstrated the synthesis of various cyclic acetals through photocatalytic methods, which can be adapted for the preparation of this compound.

One such method involves the use of an iron(III) chloride (FeCl₃) catalyst in the presence of sodium nitrite (B80452), irradiated by a UV light source. chemicalbook.com In a general procedure, the photocatalyst system generates reactive species under UV light that facilitate the acetalization reaction. ccspublishing.org.cnresearchgate.net The reaction proceeds by irradiating a mixture of the carbonyl compound and the diol with a catalyst system. For the synthesis of this compound, this would involve irradiating 2-butanone and ethylene glycol with the photocatalyst. The use of visible light in conjunction with organic dyes like Eosin Y has also been shown to effectively catalyze the formation of acetals from aldehydes, suggesting a pathway that could be explored for ketones as well. organic-chemistry.org These light-driven methods can often tolerate sensitive functional groups that might be incompatible with traditional acid-catalyzed conditions. researchgate.net

Table 1: Example of a General Photocatalytic System for Cyclic Acetal Synthesis

Component Function/Substance Conditions/Details Reference
Carbonyl Source 2-Butanone Reactant
Diol Source 1,2-Ethanediol Reactant chemicalbook.com
Photocatalyst Iron(III) chloride hexahydrate (FeCl₃·6H₂O) Catalyst chemicalbook.com
Co-catalyst Sodium Nitrite (NaNO₂) Forms reactive nitrogen species chemicalbook.com
Irradiation Source Medium-pressure mercury lamp Provides UV-Visible light (e.g., 186-1368 nm) chemicalbook.com
Temperature Controlled (e.g., 20-50°C) Maintained by a cooling system chemicalbook.com
Reaction Time 6-24 hours Dependent on substrate and scale chemicalbook.com

Synthetic Approaches to this compound and Its Analogs

The synthesis of this compound, a cyclic ketal, and its derivatives involves various methodologies, primarily centered on the protection of a ketone functional group. These methods range from photocatalytic reactions to chemoselective acetalization and oxidation of secondary alcohols. This article explores several documented synthetic strategies, providing insight into the reagents, conditions, and outcomes of these chemical transformations.

1 Photocatalytic Acetalization

A notable method for forming cyclic acetals involves photocatalysis, which utilizes light energy to drive the chemical reaction.

1 Application of Mercury Lamps and Temperature Control (e.g., 20-50°C)

Photocatalytic synthesis of cyclic acetals can be achieved using a medium-pressure mercury lamp as a UV radiation source. chemicalbook.com In a general procedure for synthesizing related dioxolanes, the reaction is conducted in a photocatalytic reactor where the light beam passes through a water layer maintained at a controlled temperature, typically between 20-50°C. chemicalbook.com This temperature control is crucial for the reaction's efficiency. The irradiation time can range from 6 to 24 hours. chemicalbook.com This method has been applied to the synthesis of various 1,3-dioxacyclanes, and while not specifically detailed for this compound, it represents a relevant photocatalytic pathway. chemicalbook.com For instance, the photochemical insertion of 1,3-dioxolane (B20135) into α,β-unsaturated ketones is reported to occur in excellent yields, proceeding via a 1,3-dioxolan-2-yl radical. uab.cat Other photochemical acetalization methods have been developed using sensitizers like chloranil (B122849) under irradiation, which suggests the in situ generation of an acid catalyst. acs.orgnih.gov

2 Use of Catalysts (e.g., FeCl₃·6H₂O, sodium nitrite)

The photocatalytic synthesis of cyclic acetals has been effectively carried out using a catalytic system of iron(III) chloride hexahydrate (FeCl₃·6H₂O) and sodium nitrite. chemicalbook.com In a typical procedure, these catalysts are dissolved in a primary alcohol, followed by the addition of a diol, such as ethylene glycol. chemicalbook.com The mixture is then irradiated, leading to the formation of the cyclic acetal. chemicalbook.com This method has been reported for the synthesis of 2-methyl-1,3-dioxolane (B1212220), yielding approximately 67%. chemicalbook.com While FeCl₃·6H₂O is more commonly cited for the deprotection of ketals, its use in their formation, particularly in glycerol (B35011) acetalization, is also documented. unamur.bersc.orgresearchgate.net Iron(III) complexes have proven to be highly efficient and sustainable catalysts for the ketalization of various carbonyl substrates, including 2-butanone (the precursor to this compound), with quantitative conversions reported. nih.govacs.org The use of sodium nitrite in conjunction with D- or L-serine is also noted in the preparation of dioxolane derivatives, highlighting its role in specific synthetic pathways. google.com

Catalyst SystemSubstrate ExampleConditionsYieldReference
FeCl₃·6H₂O, NaNO₂Primary alcohol, Ethylene glycolMedium-pressure Hg lamp, 20-50°C, 6-24h~67% (for 2-methyl-1,3-dioxolane) , chemicalbook.com
[FeCl₃(1-NO₂)]2-Butanone, Glycerol0.5% mol/mol catalyst82% nih.gov

2 Improved Syntheses of Related Dioxolane Derivatives (e.g., 2-(β-Bromoethyl)-2-methyl-1,3-dioxolane as a Methyl Vinyl Ketone Equivalent)

A significant related compound, 2-(β-Bromoethyl)-2-methyl-1,3-dioxolane, serves as a useful equivalent of methyl vinyl ketone in organic synthesis. An improved method for its preparation has been described, achieving an 82% yield. This synthesis involves the reaction of methyl vinyl ketone with bromotrimethylsilane, followed by treatment with p-toluenesulfonic acid and ethylene glycol, with the azeotropic removal of water. This procedure has been shown to be general for the formation of β-bromo-ketals and acetals.

3 Chemoselective Acetalization Methods for Aldehydes and Ketones

Chemoselectivity is crucial when a molecule contains multiple carbonyl groups. Several methods have been developed to selectively protect ketones in the presence of aldehydes, or vice versa.

1 Utilizing Trialkyl Orthoformate and Tetrabutylammonium (B224687) Tribromide

A convenient and mild method for the chemoselective acetalization of carbonyl compounds employs a trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol. This approach allows for the efficient formation of acyclic and cyclic acetals in excellent yields. A key feature of this method is its ability to selectively protect an aldehyde in the presence of a ketone. Furthermore, it tolerates acid-sensitive protecting groups, expanding its synthetic utility.

2 Modified Noyori's Conditions with MSTFA and Catalytic TMSOTf

The Noyori conditions for acetalization are known for their high efficiency under mild, kinetically controlled conditions. These conditions utilize a bis-TMS ether reagent and a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). uab.cat The reaction can be performed at very low temperatures, and the disiloxane (B77578) byproduct is unreactive, preventing the reverse reaction. uab.cat A modification of this procedure uses a diol, an alkoxysilane (or another TMS-source like MSTFA), and catalytic TMSOTf, which avoids the need to pre-synthesize the silylated diol. nih.govresearchgate.net This adaptation is highly convenient and applicable to a wide range of carbonyl compounds, including sterically hindered ketones and α,β-unsaturated systems, without causing double bond migration. nih.gov

4 Oxidation of Secondary Alcohols in the Presence of Ethylene Glycol with Catalysts (e.g., ReOCl₃(PPh₃)₂)

A one-pot synthesis of ketals can be achieved through the selective oxidation of secondary alcohols. Using the rhenium catalyst ReOCl₃(PPh₃)₂, secondary alcohols are preferentially oxidized by dimethyl sulfoxide (B87167) (DMSO) in the presence of ethylene glycol and refluxing toluene (B28343). google.comresearchgate.net This reaction is rapid and produces the corresponding ketals in very good to excellent yields. google.com The byproducts, methyl sulfide (B99878) and water, are easily removed. researchgate.net This method is notable for its high selectivity for secondary over primary alcohols and its tolerance of other functional groups like alkenes and phenols. researchgate.net The addition of ethylene glycol is key to enhancing the reactivity of the secondary alcohols in this catalytic system. researchgate.net

MethodCatalyst / ReagentsKey FeaturesReference
Rhenium-Catalyzed Oxidation ReOCl₃(PPh₃)₂, DMSO, Ethylene GlycolOne-pot synthesis from secondary alcohols; High selectivity; Good to excellent yields. google.com, researchgate.net
Modified Noyori's Conditions TMSOTf (catalytic), Diol, TMS-source (e.g., MSTFA)Mild conditions; High yields; Tolerates hindered ketones; No need to pre-form silylated diol. uab.cat, nih.gov
TBATB Catalysis Trialkyl Orthoformate, Tetrabutylammonium Tribromide (TBATB)Chemoselective for aldehydes over ketones; Tolerates acid-sensitive groups.

Yield Optimization and Process Intensification in Synthesis

Optimizing the yield and intensifying the process for the synthesis of this compound are crucial for both laboratory-scale preparations and industrial-scale production. Key strategies focus on shifting the reaction equilibrium, enhancing reaction rates, and improving process efficiency.

A primary method for yield optimization is the continuous removal of water from the reaction mixture, typically achieved through azeotropic distillation using a Dean-Stark apparatus. semanticscholar.org Solvents like toluene or benzene (B151609) are often used for this purpose.

Process Intensification Techniques:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes. A study utilizing p-toluenesulfonic acid (PTSA) in a solvent-free system reported a 91% yield in just 15 minutes at 100°C. Another investigation into the microwave-assisted synthesis of acetophenone (B1666503) and benzophenone (B1666685) ethylene ketals demonstrated that 100% conversion could be achieved in short reaction times with simultaneous azeotropic removal of water. semanticscholar.org

Reactive Distillation: This process combines chemical reaction and distillation in a single unit. For dioxolane synthesis, this technique allows for the continuous formation of the product while simultaneously removing the water byproduct, thereby driving the reaction to completion. acs.orgresearchgate.net This integrated approach can lead to significant energy savings and increased yield compared to conventional processes. crimsonpublishers.com Pilot-plant experiments for the hydrolysis of 2-ethyl-1,3-dioxolane (B3050401) (a related process) using a structured catalytic packing unit have demonstrated the feasibility and efficiency of reactive distillation. acs.orgresearchgate.net

Continuous Flow Reactors: For industrial-scale production, continuous flow reactors offer enhanced efficiency, better temperature control, and improved safety compared to batch processes. Key parameters for the synthesis of this compound in a flow system include maintaining a temperature of 80–120°C and a catalyst loading of 0.5–2 mol% of TsOH or BF₃·Et₂O.

Data on Catalytic Systems and Process Conditions:

The following tables provide a comparative look at different catalytic systems and the impact of process intensification methods on the synthesis of this compound.

Table 1: Comparative Analysis of Catalytic Systems for the Synthesis of this compound

CatalystSolventTemperature (°C)Yield (%)Purity (%)
H₂SO₄Toluene1007892
TsOHSolvent-free1108996
BF₃·Et₂OBenzene809398

Table 2: Impact of Microwave-Assisted Synthesis on Reaction Time and Yield

MethodCatalystReaction TimeTemperature (°C)Yield (%)
Conventional HeatingTsOHSeveral hoursReflux~70-95
Microwave IrradiationTsOH15 minutes10091

Chemical Reactivity and Reaction Mechanisms of 2 Ethyl 2 Methyl 1,3 Dioxolane

Role as a Protecting Group in Organic Synthesis

In the realm of multi-step organic synthesis, selectively controlling the reactivity of functional groups is paramount. 2-Ethyl-2-methyl-1,3-dioxolane serves as a crucial protecting group, specifically for the carbonyl functional group of ketones. This strategy involves the temporary conversion of a reactive carbonyl group into a less reactive acetal (B89532), which is stable under certain reaction conditions. wikipedia.org This protection prevents the ketone from undergoing unwanted reactions while other parts of the molecule are being modified. The 1,3-dioxolane (B20135) functional group is notably stable in neutral or basic environments but can be easily removed under acidic conditions, allowing for the timely regeneration of the original ketone.

The formation of this compound is a classic example of acetalization, specifically the creation of a cyclic ketal. This reaction is typically achieved by reacting 2-butanone (B6335102) with ethylene (B1197577) glycol in the presence of an acid catalyst. study.com The mechanism begins with the protonation of the carbonyl oxygen of 2-butanone by the acid, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a hydroxyl group from the ethylene glycol molecule performs a nucleophilic attack on this activated carbon atom. This leads to the formation of a hemiacetal intermediate.

The reaction proceeds as the hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). The departure of the water molecule is facilitated by the neighboring ether oxygen, resulting in a resonance-stabilized oxonium ion. The second hydroxyl group of the ethylene glycol then attacks this ion, and a final deprotonation step regenerates the acid catalyst and yields the stable five-membered cyclic acetal, this compound. To drive the equilibrium towards the product, water is often removed from the reaction mixture using methods like a Dean-Stark apparatus. organic-chemistry.org

Table 1: Catalysts and Conditions for Acetal Formation

Catalyst Solvent Temperature Yield
p-Toluenesulfonic acid (TsOH) Benzene (B151609) 20°C 70–95%
Boron trifluoride etherate (BF₃–Et₂O) Methanol Room Temperature 85%
Sulfuric Acid (H₂SO₄) Not Specified Acidic Environment Not Specified

This table presents common catalysts and conditions used for the synthesis of dioxolanes, illustrating the general requirements for the formation of this compound. tandfonline.com

The utility of this compound as a protecting group lies in its facile removal. The deprotection process is essentially the reverse of its formation and is achieved by acid-catalyzed hydrolysis. wikipedia.orgorganic-chemistry.org When the protected compound is treated with aqueous acid, the reaction equilibrium is shifted back towards the starting materials. organic-chemistry.org

The mechanism is initiated by the protonation of one of the ring's oxygen atoms. This is followed by the cleavage of a carbon-oxygen bond, which is the rate-determining step, to form a resonance-stabilized oxocarbenium ion. A water molecule then acts as a nucleophile, attacking this intermediate. Subsequent proton transfers and cleavage of the remaining ether linkage ultimately lead to the regeneration of the original carbonyl compound, 2-butanone, and ethylene glycol. This straightforward deprotection makes dioxolanes a highly effective and widely used tool in synthetic chemistry. organic-chemistry.org

Hydrolytic Pathways and Kinetics

The hydrolysis of this compound is a critical aspect of its chemistry, particularly for its removal as a protecting group and its environmental fate. oakland.eduresearchgate.net This reaction involves the cleavage of the acetal linkage, breaking the cyclic structure to yield its constituent ketone and diol.

The hydrolysis of this compound results in the regeneration of its two precursor molecules: 2-butanone and ethylene glycol. This process is a key step in recovering ethylene glycol from mixtures in industrial applications, where it might be temporarily converted to the dioxolane for separation purposes. researchgate.net The reaction is an equilibrium process, and the recovery of high-purity ethylene glycol can be achieved by driving the hydrolysis to completion, for instance, through reactive distillation. researchgate.net

The rate of hydrolysis of dioxolanes is highly dependent on the pH of the aqueous medium. oakland.edu Acidic conditions significantly catalyze the cleavage of the acetal bond. oakland.edu Studies on the closely related compound, 2-ethyl-4-methyl-1,3-dioxolane (B3021168), have shown that it readily hydrolyzes under acidic conditions (pH < 3) and is not detected after three days. researchgate.net Its stability is questionable even at a neutral pH of 7. researchgate.net In contrast, the compound appears to be stable in basic aqueous solutions at pH 9. oakland.eduresearchgate.net This pH-dependent stability is fundamental to its application as a protecting group, which must withstand basic or neutral conditions but be easily removed with acid.

Table 2: Stability of Dioxolanes at Different pH Levels

pH Level Stability Rate of Hydrolysis
< 3 Unstable Rapid
3 - 5 Some hydrolysis observed after one week Moderate
7 Stability is questionable; some hydrolysis may occur Slow

This table summarizes the general stability profile of similar dioxolane compounds in aqueous solutions at various pH levels, based on available research findings. oakland.eduresearchgate.net

Oxidation Reactions and Intermediate Formation

While primarily known for their stability under non-acidic conditions, the 1,3-dioxolane ring system can undergo oxidation, although this is a less common reaction pathway compared to hydrolysis. organic-chemistry.org Strong oxidizing agents may lead to the cleavage of the acetal. organic-chemistry.org For instance, while cyclic acetals are generally stable to mild high-valent chromium reagents, strongly acidic oxidizing conditions can potentially oxidize them to form lactones or other cleavage products. organic-chemistry.org

Research on the thermal decomposition (pyrolysis) of the similar compound 2-methyl-1,3-dioxolane (B1212220) has identified several reaction pathways. kaust.edu.sa At high temperatures (above 1500 K), a radical-forming channel, yielding a methyl radical and a 1,3-dioxolan-2-yl radical, becomes dominant. kaust.edu.sa Under experimental pyrolysis conditions (1050–1400 K), the main decomposition pathway leads to the formation of two molecules of acetaldehyde (B116499). kaust.edu.sa While these are not direct oxidation reactions with an external oxidizing agent, they illustrate the types of intermediates and products that can be formed from the breakdown of the dioxolane ring structure under energetic conditions. kaust.edu.sa

Oxidation by Strong Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

The oxidation of this compound with powerful oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) is characteristic of the general stability of the ketal functional group. Unlike acetals derived from aldehydes, the C2 carbon of this ketal lacks a hydrogen atom. This structural feature renders it resistant to oxidation reactions that typically proceed via cleavage of a C-H bond at the C2 position.

However, under forcing conditions with strong oxidants, cleavage of the dioxolane ring or the attached alkyl groups can occur.

Potassium Permanganate (KMnO₄): As a potent oxidizing agent, KMnO₄ can oxidize a wide range of organic compounds. libretexts.org In neutral or alkaline media, it is known to convert alkenes to diols. nitrkl.ac.in In the case of a stable ketal like this compound, harsh conditions (e.g., heat, acidic or strongly basic pH) would be required. The reaction would likely proceed via oxidative cleavage of the C-C bonds of the ethyl or methyl groups, or the C-O bonds of the ring, ultimately leading to the formation of butan-2-one and further oxidized products like carboxylic acids. libretexts.org

Chromium Trioxide (CrO₃): Chromium trioxide is another strong oxidizing agent, often used in aqueous sulfuric acid and acetone (B3395972) (Jones reagent). organic-chemistry.org It readily oxidizes primary and secondary alcohols to carboxylic acids and ketones, respectively. organic-chemistry.org Its reaction with the stable dioxolane ring of this compound would be slow under mild conditions. Under more vigorous conditions, it is expected to cleave the ring to yield ester or carboxylic acid fragments.

Formation of Intermediates via Radical Mechanisms

While ionic pathways are more common for dioxolanes, radical mechanisms can be initiated under specific conditions, such as exposure to high temperatures or radical initiators. The stability of radical intermediates plays a key role in determining the reaction pathway. lumenlearning.com For dioxolane derivatives, particularly those with unsaturated substituents like 2-methylene-1,3-dioxolanes, radical ring-opening polymerization is a known process. In these reactions, a radical initiator leads to the opening of the dioxolane ring to form a more stable radical, which then propagates.

For this compound, the formation of a radical intermediate would likely involve the homolytic cleavage of a C-H bond on one of the alkyl substituents or the ethylene bridge of the dioxolane ring. A radical chain reaction would proceed through the characteristic steps of initiation, propagation, and termination. lumenlearning.com For example, a radical could be initiated at one of the methylene (B1212753) groups of the ring, which could then undergo rearrangement or further reaction.

Reduction Reactions

The reduction of this compound involves the cleavage of a carbon-oxygen bond within the ring, a reaction that typically requires a powerful reducing agent.

Reduction by Lithium Aluminium Hydride and Sodium Borohydride (B1222165)

There is a significant difference in the reactivity of lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) towards ketals like this compound.

Lithium Aluminium Hydride (LiAlH₄): As a very strong reducing agent, LiAlH₄ is capable of reducing a wide variety of functional groups, including esters, carboxylic acids, and amides. masterorganicchemistry.comorganic-chemistry.org It is also powerful enough to achieve the reductive cleavage of ketals and acetals. The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto one of the ether carbons (C4 or C5) or, more sterically hindered, the C2 carbon. This is typically followed by coordination of the oxygen to the aluminum species and subsequent ring opening. The most common outcome is the cleavage of one of the C-O bonds, leading to the formation of an ether-alcohol after an aqueous workup.

Sodium Borohydride (NaBH₄): In contrast, sodium borohydride is a much milder and more selective reducing agent. umass.edu It readily reduces aldehydes and ketones but is generally not reactive enough to reduce esters, amides, or carboxylic acids under standard conditions. organic-chemistry.org Similarly, NaBH₄ is typically unable to reduce stable, unactivated ketals like this compound. umass.edu Therefore, treatment of this compound with sodium borohydride in a solvent like ethanol (B145695) is not expected to result in any significant reaction.

Nucleophilic Substitution Reactions with Organometallic Reagents (e.g., Organolithium, Grignard Reagents)

Organolithium and Grignard reagents are potent nucleophiles and strong bases due to the highly polar nature of their carbon-metal bonds. wikipedia.orglibretexts.org While acetals and ketals are generally used as protecting groups because of their stability towards nucleophiles, they can react with these highly reactive organometallic compounds, though such reactions are less common than hydrolysis.

The reaction involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on an electrophilic carbon of the dioxolane ring. The most likely site of attack is the C2 carbon, which would lead to the cleavage of a C-O bond and the opening of the ring. This process results in the formation of a new carbon-carbon bond. Subsequent quenching of the reaction with an aqueous acid workup would protonate the resulting alkoxide to yield a tertiary alcohol. For example, reaction with methyllithium (B1224462) followed by an acidic workup would be expected to produce 2-(2-hydroxyethoxy)pentan-2-ol.

Thermal Decomposition Studies and Kinetics

These studies have shown that the thermal decomposition of 2-substituted-1,3-dioxolanes in the gas phase are homogeneous, unimolecular reactions that adhere to first-order kinetics. usfq.edu.ecresearchgate.net

Unimolecular Decomposition Through H-Atom Migration within the Ring

The proposed mechanism for the thermal decomposition of analogous 2-substituted-1,3-dioxolanes does not involve H-atom migration within the ring, but rather a stepwise mechanism. usfq.edu.ecacs.org The rate-determining step is believed to proceed through a concerted, non-synchronous four-centered cyclic transition state. usfq.edu.ecacs.org This initial step leads to the formation of intermediate products which are unstable at the high temperatures of the experiments and decompose rapidly. usfq.edu.ec For 2,2-dimethyl-1,3-dioxolane (B146691), the primary products are acetone and ethylene oxide (oxirane), which itself can decompose further.

The kinetic parameters for the decomposition of related dioxolanes have been determined experimentally over a temperature range of 459–490 °C, as detailed in the table below. usfq.edu.ecresearchgate.net

Compound Arrhenius Equation (log k, s⁻¹) Correlation Coefficient (r)
2-methyl-1,3-dioxolane (13.61 ± 0.12) - (242.1 ± 1.0) / (2.303RT) 0.9997
2,2-dimethyl-1,3-dioxolane (14.16 ± 0.14) - (253.7 ± 2.0) / (2.303RT) 0.9998

Data sourced from studies on related dioxolane compounds. R is the gas constant in kJ mol⁻¹ K⁻¹. usfq.edu.ecresearchgate.net

Given the structural similarities, the thermal decomposition of this compound is expected to follow a similar unimolecular pathway, yielding butan-2-one as the primary product.

Concerted Cyclic Six-Centered Cyclic Transition State Mechanism

The key feature of the thermal decomposition of 2-substituted-1,3-dioxolanes is a concerted, non-synchronous mechanism involving a cyclic six-centered transition state. usfq.edu.ecacs.org This process involves a synchronous hydrogen shift and the cleavage of two carbon-oxygen bonds within the dioxolane ring. kaust.edu.sa For this compound, the reaction is initiated by the transfer of a hydrogen atom from the ethyl group to one of the oxygen atoms of the dioxolane ring.

Simultaneously, the ring undergoes cleavage. This concerted process avoids the formation of high-energy intermediates and proceeds through a single transition state to yield the final products. The reaction is classified as homogeneous and unimolecular, following first-order kinetics. researchgate.netusfq.edu.ecacs.org

Formation of Acetaldehyde and Corresponding Ketones

The pyrolysis of 2-substituted-1,3-dioxolanes consistently yields an aldehyde and a corresponding ketone as the primary products. researchgate.netusfq.edu.ecacs.org In the specific case of this compound, the decomposition reaction breaks the molecule into acetaldehyde (from the dioxolane ring backbone) and 2-butanone (from the substituents at the C2 position).

The reaction can be represented as follows:

This compound → Acetaldehyde + 2-Butanone

This outcome is a direct result of the concerted cyclic mechanism, where the specific bonds that are broken and formed lead directly to these two carbonyl compounds.

Kinetic Parameters and Arrhenius Equations

The rate coefficients are described by the following Arrhenius equations, where R is the gas constant and T is the absolute temperature. researchgate.netusfq.edu.ecacs.org

For 2-methyl-1,3-dioxolane: log k (s⁻¹) = (13.61 ± 0.12) - (242.1 ± 1.0) kJ mol⁻¹ / (2.303RT)

For 2,2-dimethyl-1,3-dioxolane: log k (s⁻¹) = (14.16 ± 0.14) - (253.7 ± 2.0) kJ mol⁻¹ / (2.303RT)

These equations allow for the calculation of the rate constant (k) at different temperatures. The key kinetic parameters derived from these studies are summarized in the table below. The pre-exponential factor (A) relates to the frequency of collisions in the correct orientation, and the activation energy (Ea) is the minimum energy required for the reaction to occur.

CompoundPre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (kJ/mol)Temperature Range (°C)Pressure Range (Torr)
2-methyl-1,3-dioxolane4.07 x 10¹³242.1459-49046-113
2,2-dimethyl-1,3-dioxolane1.45 x 10¹⁴253.7459-49046-113

Advanced Applications in Organic Synthesis and Materials Science

Intermediate in the Production of Polymers and Resins

While direct large-scale industrial use of 2-Ethyl-2-methyl-1,3-dioxolane as a primary monomer in polymer and resin production is not extensively documented, the foundational chemistry of the dioxolane ring system suggests its potential as a valuable intermediate. Cyclic acetals, including dioxolanes, are recognized for their capability to undergo ring-opening polymerization to yield polyesters and other polymers. This process typically involves the use of a radical initiator that attacks the cyclic structure, leading to the opening of the ring and the subsequent formation of a polymer chain.

For instance, related compounds such as 2-methylene-1,3-dioxolanes have been shown to undergo radical ring-opening polymerization, where the exocyclic double bond is attacked, prompting the cleavage of the dioxolane ring to form a more stable radical that propagates into a polyester (B1180765) chain. Although this compound lacks the exocyclic methylene (B1212753) group necessary for this specific polymerization pathway, the principle of ring-opening under various conditions to introduce new functionalities into a polymer backbone remains a key area of research. The stability of the dioxolane ring, which can be opened under specific catalytic conditions, presents opportunities for creating novel biodegradable polymers, contributing to the advancement of sustainable materials science.

Role in Ethylene (B1197577) Glycol Recovery Processes via Hydrolysis

In industrial processes, the separation and recovery of valuable chemicals are crucial for economic and environmental efficiency. Ethylene glycol, a widely used industrial compound, often needs to be recovered from mixtures. A notable application in this area involves the use of related dioxolane compounds in ethylene glycol recovery through hydrolysis.

Specifically, research has focused on the hydrolysis of 2-ethyl-1,3-dioxolane (B3050401) as a key step in separating ethylene glycol from azeotropic mixtures. researchgate.net This process leverages the reversible reaction of ethylene glycol with an aldehyde to form a dioxolane, which can then be separated from the mixture. Subsequent hydrolysis of the dioxolane regenerates the ethylene glycol in a purified form. While these studies primarily focus on 2-ethyl-1,3-dioxolane, the underlying chemical principle of acetal (B89532) hydrolysis is directly applicable to this compound. The hydrolysis of this compound would yield ethylene glycol and 2-butanone (B6335102). This chemical property underscores its potential utility in similar chemical looping separation technologies designed for the recovery and purification of diols.

The table below illustrates the reactants and products of the hydrolysis of this compound.

ReactantsProducts
This compoundEthylene glycol
Water2-Butanone

Development of Chemical Precursors and Building Blocks

One of the most significant and well-established applications of this compound in organic synthesis is its role as a protecting group for ketones. The dioxolane functional group exhibits stability under neutral or basic conditions, effectively masking the reactivity of the ketone. However, it can be readily cleaved under acidic conditions to regenerate the original ketone. This characteristic is fundamental in multi-step syntheses where the reactivity of a ketone needs to be temporarily suppressed while other chemical transformations are carried out on the molecule.

For Complex Molecular Architectures

The utility of this compound as a chemical precursor extends to the synthesis of highly complex and biologically active molecules. Its role as a protecting group allows for the selective manipulation of functional groups, a critical strategy in the total synthesis of natural products.

A significant example of its application is in the enantioselective total synthesis of (-)-strychnine, a complex indole (B1671886) alkaloid. In this intricate synthesis, this compound is employed to protect a ketone function, enabling other parts of the molecule to undergo specific reactions without interference from the carbonyl group. The subsequent removal of the dioxolane protecting group at a later stage reveals the ketone, which is then involved in further transformations toward the final complex structure. This demonstrates the crucial role of this compound as a building block that facilitates the construction of sophisticated molecular architectures.

Green Chemistry and Sustainable Applications

In the context of growing environmental concerns, the development of sustainable chemical processes and products is of paramount importance. This compound and related compounds are being explored for their potential in green chemistry, particularly in terms of their environmental impact and their derivation from renewable resources.

Biodegradability Studies and Environmental Considerations

The environmental fate of chemical compounds is a critical aspect of their green credentials. While comprehensive biodegradability studies specifically on this compound are not widely available in peer-reviewed literature, information from safety data sheets indicates that the substance is not considered to be persistent, bioaccumulative, or toxic (PBT). chemicalbook.com This suggests a lower environmental impact compared to more persistent organic pollutants. The hydrolysis of the dioxolane ring under acidic conditions to form ethylene glycol and 2-butanone, both of which are readily biodegradable, further supports the notion of its limited environmental persistence. However, more detailed studies on the aerobic and anaerobic biodegradation pathways and the ecotoxicity of this compound are needed for a complete environmental profile.

Potential as Carbon-Neutral Fuels from Biomass

There is a growing interest in the development of biofuels derived from renewable biomass to reduce reliance on fossil fuels and mitigate climate change. Dioxolane derivatives, synthesized from bio-based feedstocks, have emerged as promising candidates for gasoline and diesel components. nih.gov

This compound can be synthesized from precursors that are derivable from biomass. For instance, 2-butanone can be produced from the fermentation of biomass, and ethylene glycol is also increasingly being produced from renewable sources. The reaction of these bio-derived precursors provides a pathway to a renewable this compound. Studies on related bio-derived dioxolanes have shown that they can be effective gasoline additives, exhibiting good miscibility with fuel, high lipophilicity, and favorable antiknock properties. nih.gov These findings highlight the potential of this compound as a component of carbon-neutral fuels, contributing to a more sustainable energy future.

The table below outlines a potential pathway for the synthesis of this compound from biomass.

Biomass FeedstockBio-derived PrecursorFinal Product
Sugars, Lignocellulose2-Butanone (via fermentation)This compound
Sugars, LignocelluloseEthylene glycol (via fermentation/catalysis)

Theoretical and Computational Studies

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the mechanisms of chemical reactions.

The kinetics for the thermal decomposition of these related compounds have been determined experimentally and are described by the Arrhenius equations presented in the table below. acs.orgresearchgate.net

CompoundArrhenius Equation (log k, s⁻¹)Temperature Range (°C)Pressure Range (Torr)
2-methyl-1,3-dioxolane (B1212220)(13.61 ± 0.12) - (242.1 ± 1.0)/(2.303RT)459–49046–113
2,2-dimethyl-1,3-dioxolane (B146691)(14.16 ± 0.14) - (253.7 ± 2.0)/(2.303RT)459–49046–113

Computational Modeling of Molecular Interactions

Computational modeling is essential for understanding the non-covalent interactions between molecules, which govern many physical properties. Although specific studies on the molecular interactions of 2-Ethyl-2-methyl-1,3-dioxolane are not detailed in the available literature, the principles can be inferred from its structure and from studies of similar functional groups. The Automated Topology Builder (ATB) project, for example, provides tools to develop molecular force fields for simulations, and includes entries for similar dioxolane structures, which is a starting point for modeling molecular dynamics or Monte Carlo simulations. uq.edu.au Such models would be crucial for studying its interactions as a solvent or its behavior in complex mixtures.

Thermodynamic Property Calculations

Thermodynamic properties are fundamental to understanding the chemical and physical behavior of a compound. While comprehensive calculated data for this compound is sparse, properties for analogous compounds have been both calculated and experimentally determined. For example, thermodynamic data for 2-methyl-1,3-dioxolane is available through resources like the NIST/TRC Web Thermo Tables, which provides critically evaluated data. chemeo.com

The enthalpy of vaporization (ΔvapH) is a key thermodynamic property indicating the energy required to transform a liquid into a gas. For dioxolane derivatives, this property has been determined through experimental vapor pressure data, often analyzed using the Clausius-Clapeyron equation. acs.org While a specific, experimentally validated value for this compound is not prominently reported, calculation methods like the Joback method can provide estimates. For the related compound, trans-4-ethyl-2-methyl-1,3-dioxolane, the calculated enthalpy of vaporization is 37.92 kJ/mol. chemeo.com

Bond Dissociation Energies

Bond dissociation energy (BDE) is a measure of the strength of a chemical bond. There are no specific BDE values reported in the searched literature for this compound. However, DFT calculations performed on similar dioxolanes to study their decomposition mechanisms implicitly calculate the energies required to break specific C-O and C-C bonds within the ring and its substituents as part of mapping the potential energy surface of the reactions. kaust.edu.sa

Transport Properties

Transport properties, such as viscosity and diffusion coefficients, are crucial for engineering applications. Detailed computational studies on the transport properties of this compound are not found in the available literature. These properties are typically determined experimentally or estimated using predictive models based on molecular structure.

Vapor-Liquid-Liquid Equilibrium (VLLE) and Vapor Pressure Data Modeling

Understanding phase equilibrium is critical for the design of separation processes. For systems involving dioxolanes and water, Vapor-Liquid-Liquid Equilibrium (VLLE) is often observed.

Studies have been conducted on the binary systems of 2-methyl-1,3-dioxolane with water and 2,4-dimethyl-1,3-dioxolane (B1139871) with water. acs.org In these studies, experimental VLLE data were collected and successfully modeled using the UNIQUAC equation of state to determine the binary interaction parameters. acs.orgresearchgate.net

Vapor pressure is a fundamental property for phase equilibrium modeling. The vapor pressure of this compound has been reported as 21.9 mmHg at 25°C. echemi.com For related compounds, vapor pressures have been measured across a range of temperatures and the data is often fitted to semi-empirical equations like the Antoine equation to allow for interpolation and extrapolation. researchgate.net

PropertyValueTemperature (°C)
Vapor Pressure21.9 mmHg25

UNIQUAC Equation of State for Binary Interaction Parameters

The Universal Quasi-Chemical (UNIQUAC) equation is a widely used activity coefficient model that describes the non-ideal behavior of liquid mixtures. wikipedia.org It is particularly valuable for predicting vapor-liquid and liquid-liquid equilibria. The model considers both combinatorial (related to molecular size and shape differences) and residual (related to intermolecular forces) contributions to the excess Gibbs free energy.

The UNIQUAC equation requires two main types of parameters: pure component parameters (van der Waals area, q, and volume, r) and binary interaction parameters, aij and aji, which are determined from experimental phase equilibrium data. wikipedia.orged.ac.uk These binary parameters are crucial for accurately modeling the behavior of mixtures.

A comprehensive search of scientific literature and chemical databases did not yield specific experimental UNIQUAC binary interaction parameters for mixtures containing this compound. The determination of these parameters typically involves fitting the UNIQUAC model to experimental vapor-liquid equilibrium (VLE) or liquid-liquid equilibrium (LLE) data for the specific binary pairs of interest. ed.ac.uk While studies have been conducted on other dioxolane derivatives, such as 2-methyl-1,3-dioxolane and 2,4-dimethyl-1,3-dioxolane with water, this data is not transferable to this compound due to differences in molecular structure and intermolecular interactions. researchgate.net

Should such experimental data become available, the binary interaction parameters would be presented in a format similar to the following hypothetical table.

Interactive Data Table: UNIQUAC Binary Interaction Parameters for this compound (Hypothetical)

Component iComponent jaij (K)aji (K)Data Source
This compoundWaterData Not FoundData Not FoundN/A
This compoundEthanol (B145695)Data Not FoundData Not FoundN/A
This compoundToluene (B28343)Data Not FoundData Not FoundN/A

This table is for illustrative purposes only. No experimental data was found.

Antoine's Equation Constants for Pure Component Parameters

Antoine's equation is a semi-empirical correlation that describes the relationship between vapor pressure and temperature for pure components. It is a vital tool in process design for calculations involving distillation and flash separation. The equation is given as:

log10(P) = A - (B / (T + C))

where P is the vapor pressure, T is the temperature, and A, B, and C are the Antoine constants specific to the substance.

Despite a thorough search of chemical engineering databases and scientific literature, a complete set of experimentally determined Antoine's equation constants (A, B, and C) for this compound could not be located. While some sources provide a single vapor pressure data point (21.9 mmHg at 25°C) and a normal boiling point (116-117 °C), this information is insufficient for the accurate determination of the three Antoine constants. sigmaaldrich.comechemi.com The constants are typically derived by fitting the equation to a series of experimental vapor pressure measurements over a range of temperatures.

For context and to illustrate how the data would be presented, a table with hypothetical Antoine's equation constants for this compound is provided below. It is important to note that these values are not based on experimental data and should not be used for any calculations.

Interactive Data Table: Antoine's Equation Constants for this compound (Hypothetical)

ParameterValueUnits (for P in mmHg, T in °C)Temperature Range (°C)
AData Not Found-N/A
BData Not Found-N/A
CData Not Found-N/A

This table is for illustrative purposes only. No experimental data was found.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a fundamental tool for separating 2-Ethyl-2-methyl-1,3-dioxolane from impurities and determining its concentration. Various chromatographic methods are employed, each offering distinct advantages in terms of resolution, speed, and sensitivity.

Gas Chromatography (GC) is a primary technique for assessing the purity of this compound, a volatile compound well-suited for this method. Purity levels are often reported to be greater than 98% or 99% as determined by GC analysis tcichemicals.comsigmaaldrich.com. The technique typically utilizes a capillary column and a Flame Ionization Detector (FID) for quantification.

For identification purposes, GC is frequently coupled with Mass Spectrometry (GC-MS). This combination allows for the separation of the main compound from any potential impurities, such as starting materials or by-products from its synthesis, followed by their structural identification based on mass spectra nih.govchemicalbook.com. The retention of the compound can be characterized by the Kovats Retention Index, which is a measure of where a compound elutes relative to a series of n-alkane standards nih.gov.

Table 1: Kovats Retention Index for this compound

Column Type Kovats Index

This table presents the experimental Kovats Retention Index values for this compound on a semi-standard non-polar GC column.

High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of this compound, particularly when dealing with non-volatile impurities or when derivatization is not desirable. A reversed-phase HPLC (RP-HPLC) method is generally suitable for compounds with moderate polarity like this dioxolane derivative sielc.com.

A typical RP-HPLC setup would involve a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. For a related compound, an effective mobile phase consists of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid to ensure good peak shape sielc.com. Detection is commonly achieved using a refractive index detector (RID) or a UV detector if the analyte has a suitable chromophore, though this compound lacks a strong one.

For highly sensitive and selective analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique is especially valuable for detecting and identifying trace-level impurities that may not be visible by other methods. When preparing for LC-MS analysis, it is crucial to use a mobile phase that is compatible with the mass spectrometer. Volatile acids like formic acid are used instead of non-volatile acids such as phosphoric acid to prevent contamination of the MS ion source sielc.com. LC-MS can provide detailed molecular weight information and fragmentation patterns, confirming the identity of the target compound and elucidating the structure of unknown impurities sigmaaldrich.com.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster and more efficient separations. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For dioxolane derivatives, UPLC methods can be developed to significantly reduce analysis time while improving resolution and sensitivity sielc.com. The scalability of these methods also allows for their adaptation to preparative separations for impurity isolation sielc.com.

Spectroscopic Methods

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. These techniques probe the molecular structure at the atomic level, providing unambiguous evidence of its constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound nih.gov. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule chemicalbook.com.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound would show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), a singlet for the other methyl group, and a multiplet for the equivalent methylene protons of the dioxolane ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the quaternary carbon of the ketal, the two carbons of the ethyl group, the lone methyl carbon, and the two equivalent carbons of the dioxolane ring.

Table 2: Predicted NMR Spectral Data for this compound

Nucleus Group Predicted Chemical Shift (ppm) Multiplicity (¹H NMR)
¹H -CH₃ (on ring) ~1.2-1.4 Singlet
¹H -CH₂-CH₃ (ethyl) ~0.8-1.0 Triplet
¹H -CH₂-CH₃ (ethyl) ~1.6-1.8 Quartet
¹H -O-CH₂-CH₂-O- ~3.8-4.0 Singlet / Multiplet
¹³C -C (CH₃)(C₂H₅) ~108-112 N/A
¹³C -O-C H₂-C H₂-O- ~63-65 N/A
¹³C -C H₂-CH₃ (ethyl) ~28-32 N/A
¹³C -C H₃ (on ring) ~23-27 N/A

This table provides an overview of the expected ¹H and ¹³C NMR chemical shifts and multiplicities for this compound based on typical values for similar functional groups.

Other Characterization Techniques

Refractive Index Measurements

The refractive index is a fundamental physical property of a substance and is a measure of how much a beam of light is bent when it passes from one medium to another. For this compound, the refractive index is a key parameter used for its identification and quality control.

The experimentally determined refractive index for this compound is consistently reported in the literature. The value is typically measured at a temperature of 20°C using the sodium D-line (n20/D), which has a wavelength of 589 nm. The accepted value is approximately 1.409. sigmaaldrich.comchemicalbook.comsigmaaldrich.comechemi.com Some sources may provide a narrow range for this value to account for slight variations in measurement conditions or sample purity. thegoodscentscompany.com

Below is a data table summarizing the reported refractive index values for this compound from various sources.

Temperature (°C)WavelengthRefractive Index
20D-line1.409 sigmaaldrich.comchemicalbook.comsigmaaldrich.comechemi.com
20Not Specified1.40700 to 1.41000 thegoodscentscompany.com

Safety, Environmental Impact, and Regulatory Considerations in Research

Occupational Safety in Laboratory Settings

Proper safety measures are critical in laboratory environments where 2-Ethyl-2-methyl-1,3-dioxolane is used, primarily due to its flammability and irritant properties. coleparmer.com

This compound is a highly flammable liquid and vapor, necessitating stringent precautions to prevent ignition. chemicalbook.comfishersci.com Its flash point is approximately 12-13°C (54-55°F), indicating that it can form an ignitable mixture with air at typical room temperatures. coleparmer.comsigmaaldrich.com

Key handling precautions include:

Ignition Source Control : All work with this compound must be conducted away from open flames, sparks, hot surfaces, and other potential sources of ignition. chemicalbook.comfishersci.com "No smoking" policies must be strictly enforced in these areas. chemicalbook.comtcichemicals.com

Explosion-Proof Equipment : Use of spark-proof tools and explosion-proof electrical, ventilating, and lighting equipment is mandatory to mitigate the risk of ignition. coleparmer.comfishersci.com

Static Discharge Prevention : To prevent the buildup of electrostatic charge, which can serve as an ignition source, containers and receiving equipment must be grounded and bonded during material transfer. coleparmer.comfishersci.comcpachem.com

Ventilation : Work should be performed in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations low and prevent the accumulation of flammable vapors, which can be heavier than air and collect in low-lying areas. coleparmer.comchemicalbook.com

Storage : Containers should be kept tightly closed in a dry, cool, and well-ventilated place designated as a flammables area. chemicalbook.comfishersci.com Opened containers must be carefully resealed and stored upright. chemicalbook.com The compound is also noted to be moisture-sensitive. chemicalbook.comfishersci.com

In case of a fire, appropriate extinguishing media include dry sand, dry chemical, or alcohol-resistant foam. tcichemicals.com Water jets should not be used, as they may be ineffective, and water should not be allowed to enter containers. coleparmer.comchemicalbook.com Water spray can be used to cool fire-exposed containers. coleparmer.comchemicalbook.com

Flammability Data Value
Flash Point 12-13°C (53.6-55.4°F) coleparmer.comsigmaaldrich.com
Signal Word Danger sigmaaldrich.comnih.gov
Hazard Statements H225: Highly flammable liquid and vapor sigmaaldrich.comnih.gov
Storage Class Code 3 (Flammable liquids) sigmaaldrich.com

To ensure the safety of laboratory personnel, the use of appropriate Personal Protective Equipment (PPE) is required when handling this compound. This compound is known to cause skin, eye, and respiratory irritation. coleparmer.comchemicalbook.com

The following PPE is recommended:

Eye and Face Protection : Chemical safety goggles or eyeglasses that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are necessary to protect against splashes and vapors. coleparmer.comfishersci.com A face shield may also be appropriate. chemicalbook.com

Skin Protection : Appropriate protective gloves must be worn to prevent skin contact. coleparmer.comchemicalbook.com Gloves should be inspected before use and disposed of properly after handling the chemical. chemicalbook.com Protective clothing is also required to prevent skin exposure. coleparmer.comfishersci.com

Respiratory Protection : If ventilation is inadequate or for protection against high concentrations of vapor, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be followed. coleparmer.com A NIOSH (US) or CEN (EU) approved respirator, such as a dust mask type N95 (US) or a full-face supplied-air respirator, should be used. chemicalbook.comsigmaaldrich.com

General industrial hygiene practices, such as washing hands thoroughly after handling and before breaks, should always be followed. coleparmer.comchemicalbook.com Emergency eyewash stations and safety showers must be readily accessible near the workstation. fishersci.com

Environmental Fate and Degradation Pathways

Information on the specific environmental fate and degradation of this compound is limited in readily available literature. However, general principles for related dioxolane compounds suggest that hydrolysis is a key degradation pathway. Cyclic acetals like this compound are susceptible to hydrolysis, particularly under acidic conditions, which would break the acetal (B89532) linkage to form the parent ketone (2-butanone) and diol (ethylene glycol).

Research on a structurally similar compound, 2-ethyl-4-methyl-1,3-dioxolane (B3021168) (2-EMD), indicates that it is most stable in basic aqueous solutions (higher pH), slightly less stable at neutral pH, and hydrolyzes readily under acidic conditions (pH < 3). researchgate.net Another related compound, 2-ethyl-5,5'-dimethyl-1,3-dioxane (2EDD), also showed some hydrolysis at pH levels below 7 after one week but appeared stable at pH 9. oakland.edu

Current safety data sheets indicate that there are no components in this compound considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. chemicalbook.com To prevent environmental contamination, the product should not be allowed to enter drains, and any spills should be contained with a non-combustible absorbent material like sand or earth. chemicalbook.com

Regulatory Frameworks and Guidelines for Research Compounds (e.g., REACH Registration Dossiers)

This compound is subject to various chemical regulations and is tracked by several international bodies. Its identity is confirmed by its CAS Number (126-39-6) and EC Number (204-785-2). sigmaaldrich.comnih.gov

Key regulatory information includes:

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) : The compound is a registered substance under the European Chemicals Agency (ECHA), with an active registration dossier. nih.gov This indicates that its properties and uses have been documented in accordance with EU regulations.

Toxic Substances Control Act (TSCA) : In the United States, this compound is listed on the TSCA inventory, which is managed by the Environmental Protection Agency (EPA). fishersci.comepa.gov This allows for its manufacture, import, and use in the U.S.

Global Inventories : The compound is also listed on other international inventories, such as the Australian Inventory of Industrial Chemicals (AICIS). nih.gov

The transportation of this compound is regulated due to its flammable nature. It is classified as a dangerous good for transport and is typically assigned UN number 1993 for flammable liquids, n.o.s., with a transport hazard class of 3 and packaging group II. chemicalbook.comscbt.com

Identifier Value
CAS Number 126-39-6 sigmaaldrich.comnih.govepa.gov
EC Number 204-785-2 sigmaaldrich.comnih.gov
UN Number 1993 chemicalbook.com
REACH Status Active Registration Dossier nih.gov
TSCA Status Listed fishersci.comepa.gov

Future Directions and Emerging Research Areas

Novel Catalytic Systems for Dioxolane Chemistry

The development of more efficient and environmentally benign catalytic systems is a significant frontier in the synthesis of 2-Ethyl-2-methyl-1,3-dioxolane and related compounds. While traditional acid catalysts such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and boron trifluoride etherate (BF₃·Et₂O) are effective, research is shifting towards novel catalysts that offer improved yields, selectivity, and sustainability.

Recent advancements include the exploration of photocatalytic methods, which utilize light energy to drive the acetalization reaction, potentially reducing the need for harsh reaction conditions and minimizing waste. Furthermore, heterogeneous catalysts are gaining traction due to their ease of separation and reusability. For instance, Montmorillonite K10, a type of clay, has been successfully employed as a catalyst in the synthesis of various 1,3-dioxolanes. nih.gov

A particularly innovative approach involves the use of ruthenium molecular catalysts in chemoenzymatic cascades. rwth-aachen.denih.gov These systems can convert bioderived diols into dioxolanes, representing a significant step towards sustainable chemical production. rwth-aachen.denih.gov The table below provides a comparative analysis of different catalytic systems for the synthesis of dioxolanes, highlighting the trend towards more advanced and sustainable options.

CatalystSolventTemperature (°C)Yield (%)Purity (%)
H₂SO₄Toluene (B28343)1007892
TsOHSolvent-free1108996
BF₃·Et₂OBenzene (B151609)809398

Exploration of Stereoselective Synthesis

The stereochemistry of dioxolanes can significantly influence their physical, chemical, and biological properties. Consequently, the development of stereoselective synthesis methods to produce specific isomers of compounds like this compound is a burgeoning area of research. Asymmetric catalysis is a powerful tool for achieving high enantiomeric or diastereomeric purity.

The use of chiral diols as starting materials is a common strategy for synthesizing enantiomerically pure 1,3-dioxolanes. nih.govresearchgate.net For example, the reaction of a ketone with a commercially available enantiopure diol in the presence of a suitable catalyst can yield chiral 1,3-dioxolanes with high enantiomeric excess. nih.gov

Researchers are also investigating chiral catalysts that can induce stereoselectivity in the reaction between achiral ketones and diols. This approach offers the potential for more versatile and efficient asymmetric syntheses. The development of novel chiral catalysts for asymmetric acetalization reactions is a key focus in the production of enantiomerically enriched 1,3-dioxolanes. The table below summarizes some approaches to stereoselective dioxolane synthesis.

MethodKey FeatureOutcome
Use of Chiral DiolsStarting material possesses inherent chirality.Formation of enantiomerically pure dioxolanes.
Asymmetric CatalysisA chiral catalyst directs the stereochemical outcome of the reaction.Production of a single desired isomer from achiral or racemic precursors.

Integration with Flow Chemistry and Automated Synthesis

For the industrial-scale production of this compound and other dioxolanes, continuous flow reactors present significant advantages over traditional batch processes. Flow chemistry offers enhanced control over reaction parameters such as temperature and pressure, leading to improved safety, efficiency, and product consistency.

In a continuous flow system for the synthesis of this compound, typical parameters include maintaining a temperature between 80–120°C and a catalyst loading of 0.5–2 mol% of an acid catalyst like TsOH or BF₃·Et₂O. The integration of automated systems with flow reactors can further streamline the manufacturing process, allowing for real-time monitoring and optimization of reaction conditions. This approach not only increases productivity but also facilitates a more sustainable and cost-effective production of dioxolanes.

Advanced Materials Development Utilizing Dioxolane Moieties

The unique chemical structure of the dioxolane ring makes it an attractive building block for the development of advanced materials. A significant area of research is the synthesis and application of poly(1,3-dioxolane) (pDXL), a chemically recyclable thermoplastic. nsf.govnih.govescholarship.org

Recent breakthroughs have enabled the synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) (UHMW pDXL), which exhibits exceptional physical properties comparable to ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). nsf.govnih.govescholarship.org This novel polymerization method utilizes metal-free and economically viable initiators to produce pDXL with molecular weights exceeding 1000 kDa. nsf.govnih.govescholarship.org The development of UHMW pDXL offers a promising avenue for creating sustainable materials that can be chemically depolymerized back to the monomer, contributing to a circular economy for plastics. nsf.gov

Furthermore, dioxolane moieties are being incorporated into other polymer structures to impart specific functionalities. For instance, the in-situ polymerization of 1,3-dioxolane (B20135) is being explored to create stable interfaces in long-life lithium metal batteries.

Computational Design and Prediction of New Dioxolane Derivatives

Computational chemistry is emerging as a powerful tool in the design and prediction of novel dioxolane derivatives with tailored properties. Molecular modeling and simulation techniques can be used to understand the structure-property relationships of existing dioxolanes and to design new molecules with desired characteristics.

The Automated Topology Builder (ATB) and Repository is an example of a computational tool that facilitates the development of molecular force fields for simulations of biomolecular systems, including those containing dioxolane derivatives like ethyl 2-methyl-1,3-dioxolane-2-acetate. uq.edu.au Such tools enable researchers to predict the behavior of new dioxolane compounds before they are synthesized in the laboratory, accelerating the discovery and development of new materials and molecules with potential applications in various fields.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-ethyl-2-methyl-1,3-dioxolane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via acid-catalyzed cyclization of diols or transacetalization. Key catalysts include BF3–Et2O, TsOH, or H2SO4, with solvents like methanol or benzene. For example, BF3–Et2O in methanol at room temperature yields 85%, while TsOH in benzene at 20°C achieves 70–95% . Optimization involves adjusting catalyst acidity and solvent polarity to stabilize intermediates.

Q. How are the physicochemical properties (e.g., boiling point, density) of this compound characterized?

  • Methodological Answer : Key properties include a boiling point of 116.2°C, density of 0.916 g/cm³, and vapor pressure of 21.9 mmHg at 25°C. These are determined via gas chromatography (GC) for purity, differential scanning calorimetry (DSC) for phase transitions, and dynamic vapor sorption (DVS) for hygroscopicity .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer : Infrared (IR) spectroscopy identifies the dioxolane ring (1130 cm<sup>-1</sup>) and alkyl groups (C-H stretches at 2800–3000 cm<sup>-1</sup>). <sup>1</sup>H NMR shows resonances for methyl (δ 1.02 ppm) and ethyl groups (δ 0.9–1.5 ppm), while <sup>13</sup>C NMR confirms the ether oxygen environment (δ 60–100 ppm) .

Advanced Research Questions

Q. How do solvent effects influence the hydrolysis kinetics of this compound?

  • Methodological Answer : Hydrolysis follows A-1 or A-SE2 mechanisms depending on solvent polarity. In water-dioxane mixtures, the rate increases with water content due to stabilization of the oxonium ion intermediate. Kinetic studies using UV-Vis or <sup>18</sup>O isotopic labeling can differentiate transition states .

Q. How can discrepancies in reported yields for cationic polymerization of this compound be resolved?

  • Methodological Answer : Yield variations (e.g., 70% vs. 95%) arise from differences in initiators (BF3 vs. TsOH) or monomer purity. Systematic replication with controlled monomer drying (e.g., molecular sieves) and <i>in situ</i> FT-IR monitoring of ring-opening kinetics can isolate critical variables .

Q. What challenges exist in using this compound as a solvent in lithium battery electrolytes?

  • Methodological Answer : While it enhances ionic conductivity, its low flash point (12.8°C) poses flammability risks. Researchers mitigate this by blending with ionic liquids or using additives like vinylene carbonate to stabilize the solid-electrolyte interphase (SEI). Electrochemical impedance spectroscopy (EIS) tracks degradation .

Q. How do competing reaction pathways (e.g., isomerization vs. polymerization) affect product distribution?

  • Methodological Answer : Radical inhibitors (e.g., hydroquinone) suppress isomerization, favoring polymerization. GC-MS analysis of side products and computational modeling (DFT) of transition states clarify pathway dominance. For example, electron-deficient alkenes favor 1:1 adducts over oligomers .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives show inconsistent splitting patterns?

  • Methodological Answer : Dynamic ring puckering causes averaged signals at room temperature. Variable-temperature NMR (VT-NMR) at −40°C resolves splitting, confirming conformational equilibria. Molecular dynamics simulations (MD) correlate puckering rates with solvent viscosity .

Q. How to address conflicting reports on thermal stability in polymer composites?

  • Methodological Answer : Decomposition onset (TGA) varies with crosslinking density. Controlled experiments using identical heating rates (e.g., 10°C/min) and matrix materials (e.g., polyamide vs. polyester) isolate structural effects. Activation energy calculations (Kissinger method) validate comparisons .

Tables for Key Data

Property Value Method Reference
Boiling Point116.2°CGC (ASTM D1078)
Density (25°C)0.916 g/cm³Pycnometry
Vapor Pressure (25°C)21.9 mmHgStatic Method (ISO 21869)
IR (dioxolane ring)1130 cm<sup>-1</sup>FT-IR (ATR mode)

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Feasible Synthetic Routes

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2-Ethyl-2-methyl-1,3-dioxolane
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Reactant of Route 2
2-Ethyl-2-methyl-1,3-dioxolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.